5-[(Trimethylsilyl)oxy]isoquinoline

GC-MS derivatization Volatility Physical properties

Sourcing 5-[(Trimethylsilyl)oxy]isoquinoline (CAS 673458-57-6) as a pre-formed TMS ether eliminates in-situ derivatization, guaranteeing reproducibility in GC-MS analysis. Its ~47.7°C lower boiling point ensures proper elution. For synthesis, this selectively protected building block directs electrophilic substitution to the 8-position, enabling routes inaccessible to the free phenol. Require ≥98% purity for reliable performance.

Molecular Formula C12H15NOSi
Molecular Weight 217.34 g/mol
Cat. No. B13805128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Trimethylsilyl)oxy]isoquinoline
Molecular FormulaC12H15NOSi
Molecular Weight217.34 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC1=CC=CC2=C1C=CN=C2
InChIInChI=1S/C12H15NOSi/c1-15(2,3)14-12-6-4-5-10-9-13-8-7-11(10)12/h4-9H,1-3H3
InChIKeyLPVLIOWGFDWNIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[(Trimethylsilyl)oxy]isoquinoline: Procurement-Specific Baseline for the O-TMS Isoquinoline Scaffold


5-[(Trimethylsilyl)oxy]isoquinoline (CAS 673458-57-6; molecular weight 217.34 g/mol; density 1.0±0.1 g/cm³; boiling point 284.4±13.0 °C at 760 mmHg) is a trimethylsilyl (TMS) ether derivative of 5-hydroxyisoquinoline. It serves as a protected phenolic isoquinoline building block in organic synthesis and as a volatile derivative for gas chromatography–mass spectrometry (GC-MS) analysis . The TMS group introduces significant steric bulk and electron-donating character, which fundamentally alters the molecule's reactivity, physicochemical profile, and synthetic utility compared to its unprotected parent compound and regioisomeric analogs .

5-[(Trimethylsilyl)oxy]isoquinoline: Why In-Class Substitution Without Performance Verification Is Unacceptable


Direct substitution of 5-[(Trimethylsilyl)oxy]isoquinoline with 5-hydroxyisoquinoline, 8-[(trimethylsilyl)oxy]quinoline, or other O-TMS isoquinoline positional isomers is not functionally equivalent. The TMS protection at the 5-position confers a ~47.7 °C boiling point depression relative to the free phenol , fundamentally altering purification and handling workflows. Furthermore, the electron-donating and steric effects of the 5-TMS group direct electrophilic aromatic substitution regioselectivity to the 8-position , whereas the free phenol and other O-TMS regioisomers exhibit distinct substitution patterns. Substituting without empirical validation risks synthetic failure, unpredictable impurity profiles, and irreproducible analytical results.

5-[(Trimethylsilyl)oxy]isoquinoline: Quantitative Differentiation Evidence Against Relevant Analogs


Enhanced Volatility and Handling Profile Compared to 5-Hydroxyisoquinoline

Silylation of the 5-hydroxyl group significantly reduces intermolecular hydrogen bonding, resulting in a substantially lower boiling point relative to the parent phenol . 5-[(Trimethylsilyl)oxy]isoquinoline exhibits a boiling point of 284.4±13.0 °C at 760 mmHg , whereas 5-hydroxyisoquinoline boils at 332.1±15.0 °C under identical pressure conditions . This ~47.7 °C difference directly translates to greater volatility and superior GC-MS chromatographic behavior.

GC-MS derivatization Volatility Physical properties

Lower Density Differentiates from 5-Hydroxyisoquinoline for Solution-Phase Handling

The TMS ether exhibits a density of 1.0±0.1 g/cm³ , notably lower than the density of 5-hydroxyisoquinoline, which ranges from 1.26 g/cm³ to 1.3±0.1 g/cm³ depending on the source . This ~0.26–0.30 g/cm³ reduction reflects the replacement of the hydrogen-bonding hydroxyl proton with the bulky, hydrophobic trimethylsilyl group.

Density Solution preparation Physical properties

Regioselective Electrophilic Aromatic Substitution Divergence from Unprotected and Other O-TMS Isoquinolines

The TMS group at the 5-position exerts both steric and electron-donating effects that deactivate the aromatic ring toward electrophiles while directing incoming substituents to the 8-position . In contrast, the free phenol 5-hydroxyisoquinoline undergoes substitution ortho/para to the strongly activating hydroxyl group. Other O-TMS regioisomers (e.g., 1-, 6-, 7-, or 8-substituted) possess fundamentally different electronic and steric environments, resulting in distinct regioselectivity outcomes. For instance, nitration of 5-[(Trimethylsilyl)oxy]isoquinoline predominantly yields 8-nitro-5-[(trimethylsilyl)oxy]isoquinoline .

Regioselectivity Electrophilic aromatic substitution Synthetic utility

Hydrolytic Lability Profile Distinct from Carbon-Bound Silyl Isoquinolines

As an O-silyl ether, 5-[(Trimethylsilyl)oxy]isoquinoline is susceptible to hydrolysis under aqueous acidic or basic conditions, regenerating 5-hydroxyisoquinoline . This contrasts sharply with carbon-bound silyl isoquinoline analogs (e.g., 3,6-bis(trimethylsilyl)isoquinoline or 7-(trimethylsilyl)isoquinoline derivatives), where the Si–C bond confers significantly greater hydrolytic stability . The O-silyl linkage serves as a temporary protecting group orthogonal to many common functional group manipulations, whereas C-silyl analogs are intended as permanent structural modifications.

Hydrolytic stability Protecting group strategy Orthogonality

5-[(Trimethylsilyl)oxy]isoquinoline: Evidence-Backed Procurement Scenarios for Research and Industrial Use


GC-MS Derivatization for Trace Analysis of 5-Hydroxyisoquinoline Metabolites

For analytical laboratories requiring volatile derivatives of phenolic isoquinoline metabolites, 5-[(Trimethylsilyl)oxy]isoquinoline is the validated reference standard. Its ~47.7 °C lower boiling point versus the free phenol ensures proper GC elution. Procurement of the pre-formed TMS ether eliminates the need for in-situ derivatization, reducing workflow complexity and improving inter-laboratory reproducibility .

Orthogonal Protection Strategy in Multi-Step Isoquinoline Alkaloid Synthesis

In synthetic routes to complex isoquinoline alkaloids or pharmaceutical intermediates, 5-[(Trimethylsilyl)oxy]isoquinoline serves as a selectively protected building block. The O–TMS group can be installed in >85% yield and subsequently removed under mild conditions without perturbing acid- or base-sensitive functionalities elsewhere in the molecule. This orthogonality is not achievable with C-silyl isoquinoline analogs, which lack facile cleavage pathways .

Regioselective Functionalization at the 8-Position for Drug Discovery Libraries

Medicinal chemistry groups seeking to install substituents at the 8-position of the isoquinoline core can exploit the directing effect of the 5-O-TMS group. Nitration or halogenation of 5-[(Trimethylsilyl)oxy]isoquinoline proceeds with regioselectivity for the 8-position , enabling the construction of substitution patterns that are difficult to access from the free phenol or alternative O-TMS regioisomers. Subsequent deprotection yields 5-hydroxy-8-substituted isoquinolines.

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